molecular formula C20H23N5O2 B6789532 (2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methanone

(2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methanone

Cat. No.: B6789532
M. Wt: 365.4 g/mol
InChI Key: NNGXIYMEANGBIT-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methanone is a complex organic compound featuring a benzoxazepine core fused with pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzoxazepine Core: This can be achieved through the cyclization of ortho-aminophenols with appropriate carbonyl compounds under acidic or basic conditions.

    Attachment of Pyrazole Groups: The pyrazole rings can be introduced via condensation reactions involving hydrazines and 1,3-diketones or similar precursors.

    Final Coupling: The final step involves coupling the benzoxazepine core with the pyrazole derivatives using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its heterocyclic structure. It could be investigated for its potential as a ligand in biochemical assays or as a probe in molecular biology studies.

Medicine

In medicinal chemistry, the compound’s structure suggests potential pharmacological activities. It could be explored for its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent, given the bioactivity of related benzoxazepine and pyrazole derivatives .

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzoxazepine core and pyrazole rings might facilitate binding to active sites or allosteric sites on proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methanone apart is the combination of benzoxazepine and pyrazole moieties in a single molecule. This unique structure could confer a distinct set of biological activities and chemical reactivities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-20(2)13-25(11-14-7-5-6-8-17(14)27-20)19(26)16-12-24(4)22-18(16)15-9-21-23(3)10-15/h5-10,12H,11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGXIYMEANGBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC2=CC=CC=C2O1)C(=O)C3=CN(N=C3C4=CN(N=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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